5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 2-position of the phenyl ring, and a carboxylic acid group at the 4-position of the triazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyneThe carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide as a reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Similar in structure but lacks the triazole ring.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but has a boronic acid instead of a carboxylic acid.
5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom and a carboxaldehyde group but has a thiophene ring instead of a triazole ring.
Uniqueness
The uniqueness of 5-Bromo-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of functional groups and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H5BrF3N3O2 |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
5-bromo-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-7(9(18)19)15-17(16-8)6-4-2-1-3-5(6)10(12,13)14/h1-4H,(H,18,19) |
InChI Key |
XWPQKQAPLMJRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
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